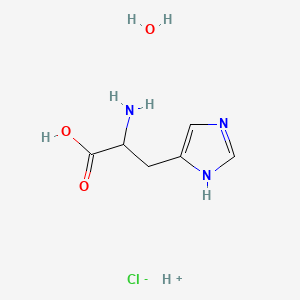
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate typically involves the reaction of histidine with hydrochloric acid. The process includes the following steps:
Histidine Dissolution: Histidine is dissolved in water.
Hydrochloric Acid Addition: Hydrochloric acid is added to the solution.
Crystallization: The solution is allowed to crystallize, forming the hydrate chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amino acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino acid derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as histidine decarboxylase and histidine ammonia-lyase.
Pathways Involved: Histidine metabolism pathways, including the production of histamine and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A product of histidine metabolism.
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: A related compound with similar structural features
Uniqueness
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate is unique due to its specific combination of amino and imidazole groups, which confer distinct biochemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H12ClN3O3 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=C(NC=N1)CC(C(=O)O)N.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















